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Viladozone Acetyl Chloride

Cat. No.: B13434413
M. Wt: 246.69 g/mol
InChI Key: XTAAVTZYSKGKOH-UHFFFAOYSA-N
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Description

Historical Development of Acyl Halide Reagents in Synthetic Organic Chemistry

The journey of acyl halides in organic chemistry began in the 19th century, concurrent with the foundational development of organic synthesis and the understanding of molecular structures. Initially, compounds like chloroethane (B1197429) were produced as early as the 15th century, but the systematic synthesis of haloalkanes and their derivatives flourished later. Chemists developed reliable methods for the selective formation of carbon-halogen bonds, including the conversion of alcohols and carboxylic acids into their corresponding halide derivatives.

The transformation of carboxylic acids into acyl chlorides using reagents like thionyl chloride (SOCl₂) and phosphorus halides marked a significant milestone. rsc.org This conversion was crucial because the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, hindering its reactivity. Replacing it with a halogen atom created a highly reactive functional group, unlocking new synthetic pathways. rsc.org These early methods were so effective that acyl halides became readily accessible and established as indispensable tools in the chemist's arsenal (B13267) for building complex molecules. drugbank.com

Significance of Acyl Chlorides as Electrophilic Building Blocks

Acyl chlorides (R-CO-Cl) are among the most reactive derivatives of carboxylic acids. Their significance stems from the powerful electrophilic nature of the carbonyl carbon. google.com This reactivity is a result of two main electronic effects: the polarization of the carbon-oxygen double bond and the strong electron-withdrawing inductive effect of the adjacent chlorine atom. google.com

This pronounced electrophilicity makes acyl chlorides excellent substrates for nucleophilic acyl substitution reactions. researchgate.net They readily react with a wide array of nucleophiles, allowing for the efficient introduction of an acyl group (R-CO-) into other molecules. This process, known as acylation, is fundamental for forging new carbon-heteroatom bonds (e.g., in esters and amides) and carbon-carbon bonds (e.g., in ketones via Friedel-Crafts acylation). drugbank.com Their high reactivity makes them valuable, albeit transient, intermediates in multi-step syntheses. ukm.my

Overview of Acylation Reactions in Advanced Synthesis

Acylation is a cornerstone of advanced organic synthesis, referring to any reaction that introduces an acyl group into a compound. google.com Acyl chlorides are premier acylating agents due to their high reactivity. google.com Key acylation reactions include:

Esterification: Acyl chlorides react rapidly with alcohols to form esters, a reaction often superior to the acid-catalyzed esterification of carboxylic acids. drugbank.com

Amide Formation: The reaction with ammonia (B1221849), primary amines, or secondary amines provides a direct and efficient route to primary, secondary, and tertiary amides, respectively. newdrugapprovals.org

Friedel-Crafts Acylation: This powerful reaction involves the use of an acyl chloride and a Lewis acid catalyst (like AlCl₃) to introduce an acyl group onto an aromatic ring, forming a ketone. dntb.gov.uaresearchgate.net This method is pivotal for creating new carbon-carbon bonds and is utilized in the synthesis of numerous complex molecules, including in some synthetic routes leading to Vilazodone (B1662482). google.comnih.gov

Anhydride (B1165640) Synthesis: Acyl chlorides can react with carboxylates or carboxylic acids to produce acid anhydrides. google.com

These reactions are integral to the construction of pharmaceuticals, natural products, and polymers, where precise and efficient bond formation is paramount. dntb.gov.ua

Conceptual Framework for Investigating Novel Acylated Species: The Case of Vilazodone Acetyl Chloride

The investigation of novel acylated species derived from complex pharmaceutical agents like Vilazodone offers a pathway to new chemical entities with potentially altered physicochemical properties and biological activities. Vilazodone is a structurally complex molecule featuring several functional groups that could theoretically undergo acylation.

Molecular Structure of Vilazodone Vilazodone possesses multiple potential sites for chemical modification. The most prominent of these for an acylation reaction are the secondary amine within the piperazine (B1678402) ring and the nitrogen atom of the indole (B1671886) ring. The primary amide is generally less reactive towards acylation under standard conditions.

Table 1: Potential Acylation Sites in Vilazodone

Site Number Functional Group Reactivity towards Acylation Rationale
1 Piperazine secondary amine High Nucleophilic nitrogen readily attacks electrophilic acyl chlorides.
2 Indole nitrogen Moderate Can be acylated, often requires a base to deprotonate first.

Hypothetical Structure and Synthesis of Vilazodone Acetyl Chloride "Vilazodone Acetyl Chloride" is conceptualized as the product of the N-acetylation of Vilazodone. The most probable structure would involve the formation of an amide bond at the secondary amine of the piperazine ring, as this is the most nucleophilic site.

The hypothetical synthesis would involve reacting Vilazodone with acetyl chloride, likely in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

Predicted Physicochemical and Spectroscopic Data The introduction of an acetyl group would alter the molecule's properties. The data presented below are theoretical predictions based on the hypothesized structure.

Table 2: Predicted Physicochemical Properties of Vilazodone Acetyl Chloride

Property Vilazodone Vilazodone Acetyl Chloride (Hypothetical)
Molecular Formula C₂₆H₂₇N₅O₂ C₂₈H₂₉N₅O₃
Molecular Weight 441.5 g/mol 483.6 g/mol
Hydrogen Bond Donors 2 1
Hydrogen Bond Acceptors 4 4

| LogP (Predicted) | 3.72 | ~4.0 |

The acetylation would cause predictable shifts in its spectroscopic signatures, which would be key to confirming its formation.

Table 3: Predicted Spectroscopic Shifts for Vilazodone Acetyl Chloride

Spectroscopic Method Vilazodone (Known Data) Predicted Change for Vilazodone Acetyl Chloride Rationale for Change
IR Spectroscopy N-H stretch from piperazine (~3300-3400 cm⁻¹) Disappearance of piperazine N-H stretch; Appearance of a strong amide C=O stretch (~1650 cm⁻¹) Conversion of a secondary amine to a tertiary amide.
¹H NMR Spectroscopy Piperazine N-H proton signal Disappearance of the N-H proton signal; Appearance of a new singlet for the acetyl methyl group (~2.1 ppm) Loss of the N-H proton and addition of a CH₃ group.
¹³C NMR Spectroscopy Piperazine carbons adjacent to nitrogen Downfield shift of adjacent carbons The electron-withdrawing effect of the new acetyl group.

| Mass Spectrometry | [M+H]⁺ = 442.2238 | [M+H]⁺ ≈ 484.2345 | Increase in mass corresponding to the addition of a C₂H₂O group. |

Investigating such a novel derivative would involve its synthesis, purification, and rigorous characterization using these spectroscopic techniques to confirm its structure. Subsequent research could then explore its chemical stability, solubility, and ultimately, how this structural modification impacts its interaction with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11ClN2O B13434413 Viladozone Acetyl Chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

4-(5-cyano-1H-indol-3-yl)butanoyl chloride

InChI

InChI=1S/C13H11ClN2O/c14-13(17)3-1-2-10-8-16-12-5-4-9(7-15)6-11(10)12/h4-6,8,16H,1-3H2

InChI Key

XTAAVTZYSKGKOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CCCC(=O)Cl

Origin of Product

United States

Mechanistic Elucidation of Acylation Pathways Involving Viladozone Precursors

Nucleophilic Acyl Substitution Mechanisms with Viladozone Acetyl Chloride

Nucleophilic acyl substitution is a fundamental reaction class in organic chemistry, central to the formation of carboxylic acid derivatives. masterorganicchemistry.com The reaction involves the substitution of a leaving group on an acyl compound with a nucleophile. In the context of Viladozone synthesis, understanding these mechanisms is crucial for optimizing reaction conditions and yields.

The generally accepted mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com The first step involves the nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon rehybridizes from sp² to sp³. masterorganicchemistry.comuni-tuebingen.de

This intermediate is characterized by an alkoxide ion. The stability of this intermediate is a critical factor influencing the reaction rate. Electron-withdrawing groups on the acyl chain can stabilize the developing negative charge, while bulky substituents may sterically hinder the nucleophilic attack.

The second step of the mechanism is the decomposition of the tetrahedral intermediate. This occurs through the reformation of the carbon-oxygen double bond and the concurrent expulsion of the leaving group. masterorganicchemistry.com In the case of this compound, the chloride ion is the leaving group.

Addition: A nucleophile (e.g., an amine precursor to Vilazodone) attacks the carbonyl carbon of this compound.

Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed.

Elimination: The intermediate collapses, reforming the carbonyl group and expelling the chloride ion to yield the acylated product.

Table 1: Key Stages in Tetrahedral Intermediate Pathway
StageDescriptionKey Features
Nucleophilic AttackThe nucleophile approaches and bonds to the carbonyl carbon.Requires an available lone pair on the nucleophile and an electrophilic carbonyl carbon.
Tetrahedral Intermediate FormationA transient species with a tetrahedral carbon and an oxyanion is formed.This is often the rate-determining step. Its stability influences the reaction kinetics.
Leaving Group ExpulsionThe carbonyl double bond is reformed, and the leaving group is ejected.Favored by good leaving groups that can stabilize a negative charge.

The nature of the leaving group is a paramount consideration in nucleophilic acyl substitution reactions. khanacademy.org A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. khanacademy.org In the case of acyl chlorides, the chloride ion (Cl⁻) is an excellent leaving group because its conjugate acid, hydrochloric acid (HCl), is a strong acid.

This high reactivity allows for the acylation of even weak nucleophiles under mild conditions. In the synthesis of Vilazodone (B1662482), where a piperazine (B1678402) moiety acts as the nucleophile, the use of an acyl chloride would facilitate an efficient coupling reaction. researchgate.net

Kinetics and Thermodynamics of Acyl Transfer Reactions

The efficiency and feasibility of acyl transfer reactions are governed by their kinetic and thermodynamic parameters. A thorough understanding of these factors is essential for process optimization in pharmaceutical manufacturing.

For most nucleophilic acyl substitution reactions, the initial nucleophilic attack and formation of the tetrahedral intermediate is the rate-determining step. libretexts.org This is because this step involves the greatest change in bonding and geometry, and typically has the highest activation energy.

However, the relative rates of the addition and elimination steps can be influenced by several factors, including the reactivity of the nucleophile, the stability of the leaving group, and the reaction conditions. For highly reactive acyl chlorides and strong nucleophiles, the breakdown of the tetrahedral intermediate can sometimes become rate-limiting or partially rate-limiting.

In the context of Viladozone acylation using this compound, the reaction rate would likely be dependent on the concentration of both the acyl chloride and the nucleophilic precursor to Vilazodone. The reaction would be expected to follow second-order kinetics, first order in each reactant.

The activation energy (Ea) is the minimum energy required for a reaction to occur. drugbank.com In the context of nucleophilic acyl substitution, the reaction profile typically shows two transition states corresponding to the formation and decomposition of the tetrahedral intermediate. The tetrahedral intermediate itself resides in a shallow energy well between these two transition states.

Table 2: Hypothetical Activation Energies for Acylation Reactions
Acylating AgentRelative ReactivityHypothetical Activation Energy (kJ/mol)
Acyl Chloride (e.g., this compound)Very High40-60
Acid Anhydride (B1165640)High60-80
EsterModerate80-100
AmideLow>100

The values in the table above are illustrative and would vary depending on the specific nucleophile and reaction conditions. However, they demonstrate the general trend of decreasing activation energy with increasing reactivity of the acylating agent.

Role of Solvents and Additives in Reaction Efficiency and Selectivity

The choice of solvent and the use of additives can have a profound impact on the efficiency and selectivity of acylation reactions. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction mechanism.

For reactions involving acyl chlorides, aprotic solvents are generally preferred to avoid solvolysis of the highly reactive acyl chloride. Common choices include dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). Polar aprotic solvents can help to solvate the charged tetrahedral intermediate, potentially lowering the activation energy.

Additives are often employed to enhance the reaction rate or to scavenge byproducts. In the case of acylation with this compound, a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) is typically added. wikipedia.org The role of the base is to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the nucleophile (e.g., the piperazine nitrogen in a Vilazodone precursor), which would render it non-nucleophilic and halt the reaction.

In some instances, catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) may be used in small amounts to accelerate the reaction, particularly with less reactive acylating agents or hindered nucleophiles. researchgate.net DMAP functions by forming a highly reactive N-acylpyridinium intermediate.

Table 3: Common Solvents and Additives in Acylation Reactions
CompoundRoleRationale for Use
Dichloromethane (DCM)SolventGood solubility for many organic compounds, aprotic, and relatively inert.
Tetrahydrofuran (THF)SolventPolar aprotic solvent that can help stabilize charged intermediates.
Triethylamine (Et3N)Base/AdditiveScavenges the HCl byproduct without competing as a nucleophile. researchgate.net
PyridineBase/Additive/CatalystActs as a base and can also serve as a nucleophilic catalyst.
4-Dimethylaminopyridine (DMAP)Catalyst/AdditiveHighly effective nucleophilic catalyst for acylation reactions. researchgate.net

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby providing definitive evidence for a proposed reaction mechanism. nih.gov By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H/D, or ¹²C with ¹³C), chemists can monitor the position of the label in the product, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). google.com

In the context of the Friedel-Crafts acylation for vilazodone precursor synthesis, isotopic labeling could be employed to confirm several aspects of the mechanism, such as the site of acylation and the integrity of the acylating agent's carbon skeleton. However, a review of publicly available scientific literature indicates that while deuterated forms of vilazodone have been synthesized for pharmacokinetic studies, specific isotopic labeling studies to formally confirm the mechanism of the initial Friedel-Crafts acylation step are not widely documented.

The principles of such a study, were it to be conducted, are straightforward. By using a labeled version of the acylating agent, the exact transformation of the precursor can be unequivocally verified.

These types of experiments would provide conclusive evidence for the accepted Friedel-Crafts mechanism in the synthesis of vilazodone precursors, solidifying the foundational understanding of this critical industrial process.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For Viladozone Acetyl Chloride (C₁₃H₁₁ClN₂O), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. While specific HRMS data for this intermediate is not extensively published, the technique is routinely applied to the final product, Vilazodone (B1662482). For instance, in studies of Vilazodone, tandem mass spectrometry (MS/MS) is used to monitor precursor to product ion transitions, such as m/z 442.19 → 154.99 for Vilazodone, confirming its identity in complex matrices. nih.govnih.gov This same principle allows for the precise identification and confirmation of synthetic precursors like this compound during the manufacturing process.

ParameterVilazodoneReference
Technique LC-MS/MS with ESI nih.gov
Ionization Mode Positive nih.gov
Precursor Ion (m/z) 442.19 nih.gov
Product Ion (m/z) 154.99 nih.gov

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic-level structure of a molecule in solution. While comprehensive, publicly available NMR spectra specifically for this compound are scarce, its expected spectral features can be predicted based on its known structure, which includes an indole (B1671886) ring, a cyano group, and a butanoyl chloride side chain. The analysis would involve ¹H NMR to identify the number and environment of protons and ¹³C NMR to identify the carbon skeleton.

To definitively assign the structure and connect the different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to map the proton-proton correlations within the butanoyl chain and the aromatic protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting the molecular fragments, for example, by showing a correlation from the protons on the butyl chain to the carbons of the indole ring, confirming the point of attachment.

For the related final compound, Vilazodone, these techniques are crucial for confirming the linkage between the indole moiety, the piperazine (B1678402) ring, and the benzofuran (B130515) group. drugbank.com

Solid-State NMR (ssNMR) is a specialized technique used to study the structure and dynamics of materials in the solid phase. It is particularly valuable for characterizing different crystalline forms (polymorphs) and amorphous content of an active pharmaceutical ingredient, as these can affect solubility, stability, and bioavailability.

This analysis is typically performed on the final drug substance rather than a transient synthetic intermediate like this compound. There is no published ssNMR data for this intermediate. However, the methodology is crucial in pharmaceutical development for understanding the physical properties of the final solid drug form. nih.govnih.gov

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. For this compound, these techniques would provide a unique fingerprint based on its constituent groups. Key expected vibrational frequencies would confirm the presence of the critical functionalities required for the subsequent synthetic steps.

Functional GroupExpected IR Absorption Band (cm⁻¹)
N-H Stretch (Indole) 3400-3300
C≡N Stretch (Cyano) 2260-2240
C=O Stretch (Acid Chloride) 1815-1785
C-Cl Stretch 800-600

These vibrational signatures are distinct from those of the final product, Vilazodone, which would lack the highly reactive acid chloride group and instead show characteristic amide and ether absorptions.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are fundamental for separating a compound from impurities and for quantifying its purity. During synthesis, Thin-Layer Chromatography (TLC) is often used for rapid reaction monitoring. google.com For rigorous purity assessment and isolation, High-Performance Liquid Chromatography (HPLC) is the method of choice.

A robust, stability-indicating HPLC method is essential for determining the purity of any pharmaceutical compound. While a specific validated method for the intermediate this compound is not detailed in the literature, extensive research has been conducted on developing and validating HPLC methods for the final product, Vilazodone Hydrochloride. orientjchem.org These methods provide a framework for how an assay for the intermediate would be developed.

The development process involves optimizing several parameters to achieve a good separation between the main compound and any process-related impurities or degradation products. Key parameters include the column type (typically a C18 reversed-phase column), the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the UV detection wavelength. For Vilazodone, detection is often performed around 240-242 nm. symbiosisonlinepublishing.comresearchgate.net

ParameterMethod 1Method 2Method 3
Column Qualisil BDS C18Phenomenex C18 (250x4.6 mm, 5 µm)ZORBAX SB C18 (15 cm X 4.6 mm, 5 µ)
Mobile Phase Methanol (B129727)Acetonitrile:Water (50:50 v/v), pH 3.3Methanol:0.05 M KH₂PO₄ (55:45 v/v)
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection (UV) 242 nm240 nm235 nm
Reference symbiosisonlinepublishing.com researchgate.net orientjchem.org

This systematic approach ensures that the analytical method is accurate, precise, and specific for its intended purpose of purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

The synthesis of this compound, often involving a Friedel-Crafts acylation of 5-cyanoindole (B20398) with 4-chlorobutanoyl chloride, can potentially introduce a range of volatile byproducts. mdpi.com These may arise from residual starting materials, side reactions, or the use of various reagents and solvents. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of such volatile impurities.

The principle of GC-MS involves the separation of volatile and thermally stable compounds in a gas chromatograph followed by their detection and identification by a mass spectrometer. The sample, after suitable preparation such as headspace analysis or liquid injection, is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

Detailed Research Findings

While specific GC-MS analysis data for volatile byproducts in the production of this compound is not extensively published in public literature, a thorough understanding of the synthetic route allows for the postulation of potential volatile impurities. researchgate.net The synthesis may involve reagents such as 4-aminobenzonitrile, 6-chlorohexanal, and solvents that could contribute to the volatile impurity profile.

A hypothetical GC-MS analysis would aim to detect and quantify substances such as residual solvents (e.g., from purification steps) and unreacted starting materials like 4-chlorobutanoyl chloride. Furthermore, side-products from the Friedel-Crafts reaction could include isomers or degradation products of the acyl chloride.

Below is a table of potential volatile byproducts that could be monitored during the synthesis of this compound using GC-MS.

Potential Volatile ByproductChemical FormulaMolecular Weight ( g/mol )Potential Origin
4-chlorobutanoyl chlorideC4H6Cl2O141.00Unreacted starting material
Tetrahydrofuran (B95107)C4H8O72.11Residual solvent from side reactions
Isomers of 4-chlorobutanoyl chlorideC4H6Cl2O141.00Side reactions during synthesis

The GC-MS method would be validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable monitoring of these potential impurities. The identification of any unexpected peaks would involve the interpretation of their mass spectra and comparison with spectral libraries.

X-ray Crystallography for Absolute Stereochemistry Determination (if applicable for a solid derivative)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. While this compound itself may be a reactive intermediate that is not typically isolated as a stable crystal for routine analysis, its solid derivatives, such as the final API Vilazodone Hydrochloride, can be subjected to X-ray diffraction studies to confirm their structure and stereochemistry.

Detailed Research Findings

A study on the crystal structure of a solid derivative, Vilazodone Hydrochloride methanol monosolvate, provides significant insight into the molecular geometry that would be established from the acetyl chloride intermediate. researchgate.netmdpi.com In this derivative, the protonated piperazine ring adopts a chair conformation. researchgate.netmdpi.com The indole ring plane is found to be nearly perpendicular to the benzofuran ring system, with a dihedral angle of 85.77 (2)°. researchgate.netmdpi.com

The crystal structure is stabilized by a network of hydrogen bonds. Specifically, the organic cations, chloride anions, and methanol solvent molecules are linked by classical N—H⋯O and N—H⋯Cl hydrogen bonds, as well as weaker C—H⋯O and C—H⋯π interactions, forming a three-dimensional supramolecular architecture. researchgate.netmdpi.com

The crystallographic data for Vilazodone Hydrochloride methanol monosolvate is summarized in the table below.

ParameterValue
Chemical FormulaC26H28N5O2⁺·Cl⁻·CH3OH
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)16.136 (3)
b (Å)10.380 (2)
c (Å)16.391 (3)
β (°)108.996 (3)
Volume (ų)2593.5 (8)
Z4
Dihedral Angle (Indole-Benzofuran)85.77 (2)°

Such detailed structural information is crucial for understanding the molecule's interaction with its biological target and for ensuring the correct polymorphic form is produced, which can have implications for the drug's stability and bioavailability. While this data pertains to a downstream derivative, it underscores the power of X-ray crystallography in confirming the structural integrity of molecules originating from intermediates like this compound.

Computational and Theoretical Investigations of Viladozone Acetyl Chloride Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic properties of molecular systems. For a compound like Viladozone Acetyl Chloride, DFT calculations are instrumental in understanding its intrinsic reactivity and electronic landscape. scilit.comnih.gov Such studies typically employ functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the molecule's behavior. researchgate.net DFT can elucidate the reaction coordinates and potential energy surfaces for synthetic pathways, providing support for observed chemical selectivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is critical for qualitatively describing chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the LUMO indicates the ability of a molecule to accept electrons, defining its electrophilic character. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the presence of the electron-withdrawing acetyl chloride group would be expected to significantly lower the energy of the LUMO compared to the parent Vilazodone (B1662482) molecule, thereby enhancing its electrophilic character. This makes the carbonyl carbon of the acetyl group a prime target for nucleophilic attack. FMO analysis helps identify such reactive sites. researchgate.netuq.edu.au

Table 1: Hypothetical FMO Parameters for Vilazodone and this compound

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Electrophilicity Index (ω)
Vilazodone-5.70-1.813.895.70
This compound-6.15-2.503.657.25

Note: Data for Vilazodone is based on published values for related dopaminergic agents. nih.gov Data for this compound is a theoretical extrapolation to illustrate the expected electronic effects of the acetyl chloride moiety.

Understanding the mechanism of reactions involving this compound, such as its formation via acylation or its subsequent reactions, requires the characterization of transition states (TS). DFT calculations are a powerful tool for locating TS geometries and calculating their corresponding activation energies (Ea). nih.gov This information is crucial for predicting reaction kinetics and selectivity. For instance, in a synthetic sequence, DFT can show why the formation of a specific cross-coupling precursor is overwhelmingly favored over other possibilities by comparing the energies of the relevant transition states. nih.govresearchgate.net The analysis of the TS structure reveals the key bond-forming and bond-breaking events that define the reaction pathway. gatech.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. For a molecule like this compound, MD simulations are essential for exploring its conformational landscape and how it interacts with its environment, such as a biological receptor or solvent. researchgate.netidrblab.org

MD studies on Vilazodone and its analogs have been used extensively to elucidate their binding modes within the human serotonin (B10506) transporter (hSERT). rsc.org These simulations reveal crucial protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net A similar approach for this compound would involve placing the molecule in a simulated binding pocket of a target protein and observing its conformational rearrangements and interaction fingerprints over hundreds of nanoseconds. idrblab.orgrsc.org Such simulations can also be used to calculate binding free energies, providing a quantitative measure of binding affinity. researchgate.net

Table 2: Key Intermolecular Interactions for Vilazodone at the hSERT S1 Site Identified by MD Simulations

Interacting ResidueInteraction Type
Y95Hydrogen Bond, π-π Stacking
D98Salt Bridge/Hydrogen Bond
I172Hydrophobic
Y176Hydrogen Bond, π-π Stacking
F335π-π Stacking
F341Hydrophobic
S438Hydrogen Bond
T439Hydrogen Bond

Source: Data compiled from molecular dynamics studies of Vilazodone binding to hSERT. researchgate.netrsc.org

Quantum Chemical Studies on Bond Formation and Cleavage Processes

Quantum chemical methods, particularly DFT, provide a detailed description of the electronic rearrangements that occur during chemical reactions. For this compound, these studies can model the process of acylation, where a nucleophile attacks the electrophilic carbonyl carbon. The analysis can track the changes in bond lengths, angles, and charge distribution along the reaction coordinate from reactants, through the transition state, to the products. nih.gov This allows for a fundamental understanding of the bond formation (e.g., nucleophile-carbonyl carbon) and cleavage (e.g., carbon-chlorine bond) steps, which is essential for optimizing reaction conditions and predicting potential side reactions.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry enables the prediction of various spectroscopic properties, which can serve as a powerful tool for compound characterization. By performing geometry optimization followed by frequency calculations, it is possible to predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT), which provides information about electronic transitions. These theoretical spectra are invaluable for identifying and characterizing novel or transient chemical species.

Cheminformatics Approaches for Structure-Reactivity Relationships within Viladozone Acylated Series

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key tools in this field. mdpi.com For a series of acylated Vilazodone derivatives, including this compound, a QSAR study could establish a mathematical relationship between structural features (descriptors) and a specific biological activity, such as binding affinity to a receptor. researchgate.netbiointerfaceresearch.com

Descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. imist.ma By building a statistically robust QSAR model from a training set of molecules with known activities, it becomes possible to predict the activity of new, unsynthesized compounds in the series. biointerfaceresearch.com This predictive power accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

Investigation of Reactive Intermediates and Transient Species

Characterization of Ketene (B1206846) Intermediates in Acyl Chloride Reactions

Ketenes are highly reactive compounds containing a carbon-carbon double bond cumulative with a carbon-oxygen double bond (C=C=O). They are often generated in situ from acyl chlorides that possess an α-hydrogen. The most common method for their formation is the dehydrohalogenation of an acyl chloride using a non-nucleophilic base, such as a tertiary amine. nih.gov The base abstracts a proton from the carbon alpha to the carbonyl group, leading to the elimination of hydrogen chloride and the formation of the ketene. cardiff.ac.uk

The general mechanism for base-mediated ketene formation is as follows:

A tertiary amine base abstracts an α-proton from the acyl chloride.

This abstraction initiates the elimination of the chloride ion.

The C=C and C=O double bonds form concurrently, yielding the ketene intermediate and an ammonium (B1175870) salt byproduct. nih.gov

While the synthesis of vilazodone (B1662482) itself does not typically proceed through a ketene intermediate, the precursor, 4-chlorobutyryl chloride, can be used to generate its corresponding ketene under specific conditions. For instance, studies on the synthesis of γ-lactams have utilized 4-chlorobutyryl chloride with a chiral nucleophilic catalyst, which acts as a "shuttle" base to effect the dehydrohalogenation to the ketene. This transient ketene is then immediately trapped intramolecularly to form the desired lactam product. nih.gov

The characterization of these short-lived ketene intermediates is often indirect, relying on trapping experiments. The ketene can be intercepted by various nucleophiles (alcohols, amines) or participate in cycloaddition reactions. cardiff.ac.ukresearchgate.net Spectroscopic detection is also possible, with ketenes exhibiting a characteristic strong absorption band in their infrared (IR) spectra, typically in the range of 2100-2150 cm⁻¹.

Method of GenerationAcyl Chloride PrecursorKey ReagentsIntermediate FormedDetection/Trapping Method
Base-mediated dehydrohalogenation4-Chlorobutyryl chlorideTertiary amines (e.g., Hünig's base), Chiral nucleophilic catalysts3-ChloropropylketeneTrapping with imines ([2+2] cycloaddition to form β-lactams), Trapping with alcohols to form esters
Zinc-mediated dehalogenationα-Halo acyl chlorideZinc metalSubstituted keteneIsolation (for stable ketenes), Spectroscopic analysis (IR)

Detection and Trapping of Acylium Ions

Acylium ions (R-C≡O⁺) are powerful electrophiles that serve as the key reactive intermediates in Friedel-Crafts acylation reactions. masterorganicchemistry.com They are typically generated by treating an acyl chloride with a strong Lewis acid, such as aluminum chloride (AlCl₃) or zirconium tetrachloride (ZrCl₄). masterorganicchemistry.comnih.gov The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure as a complex anion (e.g., [AlCl₄]⁻) and leaving behind the resonance-stabilized acylium cation. masterorganicchemistry.comlibretexts.org

The synthesis of a crucial intermediate for vilazodone, specifically the indole (B1671886) core, employs the Friedel-Crafts acylation of a protected 5-cyanoindole (B20398) with 4-chlorobutyryl chloride. semanticscholar.orgacs.orgresearchgate.net In this reaction, the 4-chlorobutyrylium ion is the key electrophilic species that attacks the electron-rich C3 position of the indole ring. nih.govresearchgate.net

The mechanism proceeds via the following steps:

The Lewis acid (e.g., AlCl₃) activates the 4-chlorobutyryl chloride to form the 4-chlorobutyrylium ion. masterorganicchemistry.com

The indole's π-system acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex).

A weak base removes a proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-acylated product. masterorganicchemistry.com

Because acylium ions are highly reactive, their direct detection under reaction conditions is challenging. Their existence is often confirmed kinetically or through trapping experiments. nih.gov In the context of the Friedel-Crafts reaction, the aromatic substrate itself acts as the trapping agent, and the isolation of the acylated product serves as strong evidence for the transient formation of the acylium ion. nih.gov The stability of the acylium ion prevents the carbocation rearrangements that often plague Friedel-Crafts alkylation reactions. libretexts.org

ReactionAcyl ChlorideLewis Acid CatalystAcylium Ion IntermediateResulting Vilazodone Intermediate
Friedel-Crafts Acylation4-Chlorobutyryl chlorideAluminum chloride (AlCl₃)4-Chlorobutyrylium ion3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile
Friedel-Crafts Acylation4-Chlorobutyryl chlorideZirconium tetrachloride (ZrCl₄)4-Chlorobutyrylium ion3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile
Friedel-Crafts AcylationAcetyl chlorideIron(III) chloride (FeCl₃)Acetylium ionN/A (General Example)

Studies of Tetrahedral Adducts in Nucleophilic Additions

The reactions of acyl chlorides with nucleophiles proceed through a characteristic nucleophilic addition-elimination mechanism, in which a tetrahedral intermediate is a key, albeit short-lived, species. This pathway is fundamental to the reactivity of 4-chlorobutyryl chloride with a wide range of nucleophiles.

The mechanism involves two main stages:

Addition: The nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming an sp³-hybridized, tetrahedral alkoxyde intermediate.

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the most stable leaving group—in this case, the chloride ion—is ejected.

This mechanism applies to hydrolysis (with water), alcoholysis (with alcohols to form esters), and aminolysis (with ammonia (B1221849) or amines to form amides). While the tetrahedral intermediate is typically a transient species and not isolated, its existence is supported by extensive kinetic and isotopic labeling studies. In some cases, particularly with highly stabilized systems or at low temperatures, these intermediates can be detected spectroscopically. The rate-limiting step can be either the formation of the tetrahedral intermediate or its collapse, depending on the nucleophile and reaction conditions. researchgate.net For reactions involving 4-chlorobutyryl chloride in the synthesis of vilazodone precursors, any nucleophilic substitution at the acyl carbon will proceed through such a tetrahedral adduct.

Nucleophile (Nu-H)Reaction TypeStructure of Tetrahedral AdductFinal Product
Water (H₂O)HydrolysisR-C(O⁻)(OH₂⁺)-ClCarboxylic Acid (R-COOH)
Alcohol (R'-OH)AlcoholysisR-C(O⁻)(OH⁺R')-ClEster (R-COOR')
Amine (R'-NH₂)AminolysisR-C(O⁻)(NH₂⁺R')-ClAmide (R-CONHR')
Carboxylate (R'-COO⁻)Acyl TransferR-C(O⁻)(OOCR')-ClAnhydride (B1165640) (R-CO-O-CO-R')

*R = 3-chloropropyl for 4-chlorobutyryl chloride

Short-Lived Radical Pathways in Specific Transformations

While the majority of acyl chloride reactions proceed through ionic intermediates (acylium ions, tetrahedral adducts), the formation of acyl radicals represents an alternative, homolytic pathway. The generation of acyl radicals from acyl chlorides is a less common transformation that typically requires specific activation methods, such as photoredox catalysis or radical initiation.

Under visible-light photoredox catalysis, an excited-state photocatalyst can induce a single-electron transfer to the acyl chloride, leading to its fragmentation into an acyl radical and a chloride ion. These nucleophilic acyl radicals can then participate in a variety of carbon-carbon bond-forming reactions, such as Giese-type additions to electron-deficient alkenes.

Key features of acyl radical generation from acyl chlorides include:

Activation Method: Often requires a photocatalyst (e.g., ruthenium or iridium complexes, organic dyes) and a light source (e.g., blue LEDs).

Reaction Type: Homolytic cleavage of the carbon-chlorine bond.

Intermediate: A neutral, nucleophilic acyl radical (R-C•=O).

There are no widely reported applications of such radical pathways in the established industrial syntheses of vilazodone. However, this chemistry represents a modern synthetic tool that could potentially be applied to create analogues or explore novel synthetic routes. The transformation of an acyl chloride like 4-chlorobutyryl chloride into an acyl radical opens up reaction possibilities that are complementary to traditional ionic chemistry, such as additions to unactivated double bonds or cyclization reactions initiated by radical attack. The detection of these short-lived radicals is typically accomplished through trapping experiments or advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

Activation MethodReagents/ConditionsIntermediate SpeciesSubsequent Transformation
Photoredox CatalysisPhotocatalyst (e.g., [Ir] or [Ru] complex), Visible Light, ReductantAcyl Radical (R-C•=O)Giese addition to alkenes
Radical InitiatorAIBN or Benzoyl Peroxide, HeatAcyl Radical (R-C•=O)Addition to π-systems, Atom transfer reactions
Transition Metal CatalysisNi or Co catalyst, ReductantAcyl-Metal Complex, Acyl RadicalCross-coupling reactions

*R = 3-chloropropyl for 4-chlorobutyryl chloride

Chemical Transformations and Derivatization Strategies for Viladozone Acetyl Chloride

Hydrolysis Pathways to Carboxylic Acids

The hydrolysis of an acyl chloride, such as Viladozone Acetyl Chloride, to a carboxylic acid is a fundamental transformation in organic chemistry. This reaction can proceed under neutral, acidic, or basic conditions. ualberta.ca

Under neutral conditions, this compound reacts vigorously with water to produce the corresponding carboxylic acid and hydrogen chloride gas. physicsandmathstutor.comyoutube.com The reaction is typically rapid and exothermic.

In basic hydrolysis, the hydroxide (B78521) anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then expels a chloride ion to yield the carboxylic acid. Under basic conditions, the carboxylic acid is deprotonated to form the carboxylate salt. ualberta.ca

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent deprotonation and elimination of the chloride ion yield the carboxylic acid. ualberta.ca The hydrolysis of acyl chlorides is generally an irreversible process. ualberta.ca

A major metabolite of vilazodone (B1662482) is a 5-cyano-6-hydroxy-1H-indole derivative, which can be synthesized from the corresponding indole-5-carboxylic acid. nih.gov This highlights the importance of hydrolysis in the broader context of vilazodone chemistry.

Table 1: Hydrolysis of this compound

Condition Reactants Products
Neutral This compound, Water Viladozone Carboxylic Acid, Hydrogen Chloride
Basic This compound, Hydroxide Viladozone Carboxylate, Chloride

Esterification Reactions with Various Alcohol Moieties

Esterification of acyl chlorides with alcohols is a highly efficient method for the formation of esters. savemyexams.com This reaction, known as alcoholysis, proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.ukdocbrown.infochemistrystudent.com The alcohol, acting as a nucleophile, attacks the carbonyl carbon of this compound. docbrown.infochemistrystudent.com This initial addition is followed by the elimination of hydrogen chloride, resulting in the formation of the corresponding ester. chemguide.co.ukchemistrystudent.com

The reaction is typically fast and exothermic. chemguide.co.uk The high reactivity of acyl chlorides allows for esterification with a wide range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols. docbrown.info The general reactivity order for nucleophilic acyl substitution is acyl halides > anhydrides > esters ≈ acids > amides. libretexts.org

The mechanism involves the attack of the alcohol's oxygen lone pair on the partially positive carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. docbrown.infochemguide.co.uk The carbon-oxygen double bond then reforms, and a chloride ion is expelled. Finally, the chloride ion abstracts a proton from the oxonium ion to yield the ester and hydrogen chloride. docbrown.infochemguide.co.uk

Table 2: Esterification of this compound

Alcohol Type Example Alcohol Product
Primary Methanol (B129727) Methyl Viladozone Ester
Secondary Isopropanol Isopropyl Viladozone Ester
Tertiary tert-Butanol tert-Butyl Viladozone Ester

Friedel-Crafts Acylation with Aromatic Substrates for Viladozone Analogues

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring, leading to the formation of aryl ketones. numberanalytics.combyjus.com This electrophilic aromatic substitution reaction involves reacting an acyl chloride, such as this compound, with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). numberanalytics.comlibretexts.org

The mechanism begins with the reaction of the acyl chloride with the Lewis acid catalyst to form a highly electrophilic acylium ion. numberanalytics.combyjus.comsigmaaldrich.com This acylium ion then attacks the aromatic ring, which acts as a nucleophile, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). byjus.com Finally, a base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the ring, restoring aromaticity and regenerating the Lewis acid catalyst. byjus.comlibretexts.org

A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, preventing polysubstitution. organic-chemistry.org This allows for the synthesis of monoacylated products. sigmaaldrich.comorganic-chemistry.org The reaction is applicable to a wide range of aromatic and heteroaromatic substrates. organic-chemistry.org In the context of Vilazodone synthesis, a Friedel-Crafts acylation of 1-tosyl-1H-indole-5-carbonitrile with 4-chlorobutyryl chloride is a key step in a scale-up synthesis of the drug. researchgate.net

Table 4: Friedel-Crafts Acylation with this compound

Aromatic Substrate Catalyst Product
Benzene AlCl₃ Phenyl Viladozone Ketone
Toluene AlCl₃ Tolyl Viladozone Ketone

Reduction Reactions to Aldehydes and Alcohols

The reduction of acyl chlorides can yield either aldehydes or primary alcohols, depending on the reducing agent employed.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), will reduce acyl chlorides all the way to primary alcohols. chemistrysteps.com The reaction proceeds through an aldehyde intermediate, which is further reduced by the excess reducing agent present in the reaction mixture. chemistrysteps.com

To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. chemistrysteps.com Lithium tri(tert-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a commonly used reagent for this selective transformation. chemistrysteps.com This reagent is a derivative of LiAlH₄ where three of the hydrides have been replaced by bulky tert-butoxy (B1229062) groups, moderating its reactivity. chemistrysteps.com This allows for the selective reduction of the acyl chloride to the aldehyde without significant further reduction to the alcohol, especially when the reaction is carried out at low temperatures. chemistrysteps.com

Table 6: Reduction of this compound

Reducing Agent Reactivity Product
LiAlH₄ Strong Viladozone Alcohol
NaBH₄ Strong Viladozone Alcohol

Formation of Mixed Anhydrides

Acyl chlorides are excellent starting materials for the synthesis of carboxylic acid anhydrides, including mixed anhydrides. pressbooks.pub A mixed anhydride (B1165640) is formed when an acyl chloride reacts with a carboxylate salt. libretexts.orgsimply.science

The reaction involves the nucleophilic attack of the carboxylate anion on the carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to yield the mixed anhydride. youtube.com To prepare a mixed anhydride from this compound, it would be reacted with the salt of a different carboxylic acid. libretexts.org

The use of a weak base, such as pyridine (B92270), is often employed to neutralize the hydrogen chloride byproduct that can form, driving the reaction to completion. pressbooks.pub The synthesis of mixed anhydrides is a valuable transformation as they are reactive intermediates themselves, often used in peptide synthesis and other acylation reactions. google.comorganicreactions.orgresearchgate.net For example, a process for preparing mixed anhydrides involves adding a base to a mixture of a carboxylic acid and a reactive acid derivative like an acid chloride. google.com

In the synthesis of vilazodone, a related transformation involves the reaction of 5-nitrobenzofuran-2-carboxylic acid with isobutyl chloroformate to form a mixed anhydride, which is then reacted with ammonia (B1221849) to form the corresponding amide. google.com

Table 7: Formation of Mixed Anhydrides from this compound

Carboxylate Salt Base (optional) Product
Sodium Acetate Pyridine Acetic Viladozone Anhydride
Sodium Benzoate Pyridine Benzoic Viladozone Anhydride

Cyclization Reactions Leading to Heterocyclic Viladozone Derivatives

While the specific entity "this compound" is not described in readily available chemical literature, the exploration of cyclization reactions involving key intermediates in the synthesis of vilazodone offers a valuable avenue for creating novel heterocyclic derivatives. These derivatives, featuring polycyclic systems, are of significant interest for their potential to modulate pharmacological activity. A critical intermediate in vilazodone synthesis, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile , possesses a reactive alkyl halide chain that is well-suited for intramolecular cyclization reactions, leading to the formation of new heterocyclic rings fused to the parent indole (B1671886) scaffold.

One of the most promising cyclization strategies for derivatives of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is the formation of γ-carboline structures. Carbolines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.govechemcom.com The synthesis of γ-carbolines from indole precursors is a well-established area of research. nih.govechemcom.comrsc.org

The intramolecular cyclization of the 4-chlorobutyl side chain of the vilazodone intermediate can be envisioned to proceed via an electrophilic attack of the terminal carbon of the butyl chain onto the electron-rich indole nucleus. This type of reaction is often facilitated by the use of a Lewis acid catalyst, which can activate the carbon-chlorine bond and promote the cyclization. rsc.orgdocumentsdelivered.comyoutube.com The reaction would result in the formation of a new six-membered ring, creating a tetracyclic system.

The general transformation can be represented as follows:

Scheme 1: Proposed Intramolecular Cyclization of a Vilazodone Intermediate to a γ-Carboline Derivative

Generated code

This cyclization can be influenced by several factors, including the choice of Lewis acid, solvent, and reaction temperature. Research into the synthesis of substituted γ-carbolines has explored various catalytic systems to achieve high yields and selectivity. echemcom.com

Research Findings on Indole Cyclizations

Studies on the intramolecular cyclization of N-aryl amino alcohols, which can be converted to the corresponding alkyl iodides, have demonstrated the feasibility of forming benzo-fused nitrogen heterocycles. nih.gov These reactions proceed through a radical cyclization mechanism, offering an alternative pathway to the more common electrophilic cyclizations.

Furthermore, the synthesis of γ-carbolines has been achieved through cascade reactions of substituted indole-2-carboxaldehydes with glycine (B1666218) esters. nih.gov These methods highlight the versatility of the indole scaffold in constructing complex heterocyclic systems. While not directly employing the 3-(4-chlorobutyl) intermediate, they provide valuable insights into the types of transformations that could be adapted for vilazodone derivatization.

The table below summarizes key findings from research on the synthesis of carbolines and related heterocyclic systems from indole precursors.

Precursor TypeReaction TypeProduct ClassKey Findings
1,5-Disubstituted indole-2-carboxaldehydesCascade imination-heterocylization1-Indolyl-3,5,8-substituted γ-carbolinesGood yields achieved in a one-pot, solvent-free protocol. nih.gov
Tetrahydro-γ-carbolineOxidative aromatizationγ-CarbolineEfficient aromatization using CuCl2·2H2O or I2/H2O2 in DMSO. echemcom.com
Indolyl oximesRh(III)-catalyzed C-H annulationγ-CarbolineReverse regioselectivity allows for the synthesis of substituent-free γ-carbolines at the C3 position. rsc.org
p-Iodophenols coupled with amino alcoholsFormal radical cyclization2,3-Dihydroindoles, 1,2,3,4-tetrahydroquinolinesA versatile method for creating benzo-fused nitrogen heterocycles. nih.gov

These findings underscore the potential for developing a rich chemistry around vilazodone intermediates, leading to a diverse library of novel heterocyclic compounds with potential applications in medicinal chemistry. The strategic application of cyclization reactions to intermediates like 3-(4-chlorobutyl)-1H-indole-5-carbonitrile opens the door to new tetracyclic analogs of vilazodone.

Application in Advanced Organic Synthesis and Chemical Biology Research

The Role of Acyl Chlorides as Versatile Acylating Agents in Complex Molecule Synthesis

Acyl chlorides are highly reactive organic compounds characterized by a carbonyl group bonded to a chlorine atom. fiveable.mechemguide.co.ukebsco.com This high reactivity makes them excellent acylating agents in organic synthesis, a property extensively utilized in the construction of complex pharmaceutical molecules. ebsco.com The primary mechanism of action involves their function as potent electrophiles in nucleophilic acyl substitution reactions, where the chloride ion serves as an excellent leaving group. quora.comtaylorandfrancis.com

A prominent example of this application is the Friedel-Crafts acylation step in the synthesis of vilazodone (B1662482) intermediates. acs.orgresearchgate.net In this key reaction, an indole (B1671886) core, such as 5-cyanoindole (B20398) or its N-protected form (e.g., 1-tosyl-1H-indole-5-carbonitrile), is acylated using 4-chlorobutyryl chloride. acs.orgresearchgate.netportico.org This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride or isobutyl aluminum dichloride, to enhance the electrophilicity of the acyl chloride. researchgate.netscientific.netistis.sh.cn The acylation selectively occurs at the C-3 position of the indole ring, which is the most nucleophilic site, leading to the formation of a crucial carbon-carbon bond and the introduction of a butyryl side chain. acs.org This step exemplifies how a relatively simple acyl chloride can be used to introduce a functionalized side chain that is essential for the final structure of the target molecule.

The synthesis of 3-acylindoles can sometimes be complicated by competing substitution at the nitrogen atom of the indole ring. acs.org To circumvent this, strategies such as protecting the indole nitrogen (e.g., with a tosyl group) are employed, ensuring that the Friedel-Crafts acylation proceeds selectively at the C-3 position without yielding N-substituted byproducts. acs.orgacs.org

Utilization in the Preparation of Advanced Synthetic Intermediates for Related Compounds

The use of acyl chlorides is fundamental in preparing advanced synthetic intermediates required for the total synthesis of vilazodone. The initial Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride yields the key intermediate, 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile. researchgate.netportico.orgscientific.net

This intermediate contains a ketone functional group that is subsequently reduced to a methylene (B1212753) group to furnish the next critical intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. portico.org Various reducing agents have been employed for this transformation, including diborane (B8814927) or a sodium borohydride (B1222165)/trifluoroacetic acid system. acs.orgportico.orggoogleapis.com The resulting 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a versatile building block, possessing a reactive chlorobutyl side chain at the C-3 position of the indole, which is then used for coupling with the piperazine (B1678402) moiety of the other half of the vilazodone molecule. tandfonline.com

The table below summarizes the reaction sequence starting from the acyl chloride.

Reactant 1Reactant 2Key ReactionProduct/IntermediateReference
5-Cyanoindole (or N-protected derivative)4-Chlorobutyryl chlorideFriedel-Crafts Acylation3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile acs.orgresearchgate.netscientific.net
3-(4-chlorobutanoyl)-1H-indole-5-carbonitrileReducing Agent (e.g., NaBH₄/TFA)Carbonyl Reduction3-(4-chlorobutyl)-1H-indole-5-carbonitrile acs.orgportico.orggoogleapis.com

This two-step sequence, initiated by the acyl chloride, efficiently constructs the indole-butyl-chloride portion of vilazodone, highlighting the instrumental role of the acyl chloride in generating advanced intermediates for multi-step syntheses. tandfonline.com

Development of Chemical Probes Incorporating Acyl Chloride Functionality for Reaction Mechanism Studies

Acyl chlorides and related reactive groups are valuable for designing chemical probes to study reaction mechanisms and biological targets. researchgate.net Their high electrophilicity allows them to covalently label nucleophilic residues, providing a means to investigate molecular interactions. researchgate.netrsc.org While a specific probe named "Viladozone Acetyl Chloride" is not described in the literature, the principles of using acyl chlorides in probes can be applied conceptually to the study of the vilazodone synthesis.

For instance, a chemical probe could be designed to investigate the mechanism of the Friedel-Crafts acylation step. By creating derivatives of 4-chlorobutyryl chloride with reporter tags (e.g., fluorescent or isotopic labels), one could study the kinetics and intermediates of the reaction with the indole nucleus. Such probes could help elucidate the role of the Lewis acid catalyst and identify any transient species formed during the reaction. rsc.org

Furthermore, the general strategy of using acyl chlorides to generate radicals photochemically offers another avenue for mechanistic studies. rsc.org This approach uses a nucleophilic organic catalyst to activate the acyl chloride, which can then be used to probe radical-mediated reaction pathways, providing insights that are complementary to traditional ionic mechanisms. rsc.org The study of solvolysis reactions of acyl chlorides in various solvent mixtures has also been a classic method for dissecting reaction mechanisms and determining whether a reaction proceeds through single or dual channels. nih.gov

Exploration of Bioorthogonal Chemical Reactions Involving Acyl Chloride Reactivity (excluding direct biological outcomes/clinical data)

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govspringernature.comnih.gov These reactions require functional groups that are mutually reactive but remain inert to the vast array of functional groups found in biological molecules. nih.gov

Acyl chlorides are generally not considered bioorthogonal reagents in the classical sense. uomustansiriyah.edu.iq Their extreme reactivity leads to rapid and non-specific reactions with water (hydrolysis) and a wide range of biological nucleophiles, such as the amine groups in lysine (B10760008) residues or the thiol group in cysteine. chemguide.co.uknih.govacs.org This lack of selectivity prevents them from being used for targeted labeling in a complex cellular environment. uomustansiriyah.edu.iq Acid halides and acid anhydrides react so readily with water that they typically cannot persist in living organisms. uomustansiriyah.edu.iqlibretexts.org

However, the fundamental principles of nucleophilic acyl substitution, which govern the reactivity of acyl chlorides, are central to many bioconjugation strategies. nih.gov While the highly reactive C-Cl bond of an acyl chloride is not suitable, other less reactive acylating agents, such as N-hydroxysuccinimide (NHS) esters, are widely used to modify proteins by reacting with lysine residues to form stable amide bonds. nih.gov

Conceptually, exploring the reactivity of an acyl chloride in a controlled, non-biological context can provide insights into the challenges of designing bioorthogonal reactions. The rapid kinetics and multiple reaction pathways of acyl chlorides underscore the need for the carefully balanced stability and reactivity that defines a truly bioorthogonal transformation. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for acetyl chloride derivatives like Viladozone Acetyl Chloride, and how can their purity be verified?

  • Methodological Answer : The most common synthesis method involves reacting acetic acid with thionyl chloride (SOCl₂) in the presence of a catalyst like dimethylformamide (DMF) . For purity verification, use spectroscopic techniques such as NMR (to confirm molecular structure) and IR (to identify functional groups like C=O and C-Cl). Chromatographic methods (e.g., HPLC) can assess purity quantitatively. For known compounds, cross-reference spectral data with literature; for novel derivatives, provide full characterization (elemental analysis, HRMS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use butyl-rubber gloves (0.3 mm thickness, tested via EN374 standards) to prevent skin corrosion, and wear a full-face respirator with AXBEK cartridges or a supplied-air system in poorly ventilated areas . Work in a fume hood to avoid inhalation of vapors, and store the compound away from moisture (due to violent hydrolysis). Emergency measures include flushing eyes with water for 15 minutes and using dry chemical fire extinguishers (not water) .

Q. How should researchers document experimental procedures to ensure reproducibility of acetyl chloride-based reactions?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing catalyst concentrations, reaction temperatures, and purification steps in the main text. Include minor deviations (e.g., humidity effects) in supplementary materials. For novel compounds, provide full synthetic procedures, while referencing protocols for known derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel acetyl chloride derivatives?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • NMR conflicts : Compare 13C^{13}\text{C} and DEPT spectra to confirm carbon environments.
  • Mass spectrometry : Use HRMS to resolve ambiguous molecular ion peaks.
  • X-ray crystallography : Resolve structural ambiguities for crystalline derivatives.
    Document contradictions in supplementary materials and discuss potential causes (e.g., solvent impurities, tautomerism) .

Q. What methodological considerations are essential for optimizing reaction conditions in acetyl chloride-mediated acylations?

  • Methodological Answer : Conduct a Design of Experiments (DoE) to test variables:

  • Catalyst loading : Vary DMF concentrations (0.1–5 mol%) to balance reactivity and side reactions.
  • Temperature : Use kinetic studies (e.g., Arrhenius plots) to identify optimal ranges (e.g., 40–60°C for thionyl chloride reactions).
  • Solvent polarity : Compare yields in aprotic solvents (e.g., dichloromethane vs. toluene).
    Statistical tools (ANOVA) can identify significant factors .

Q. How should researchers address ecological toxicity concerns when disposing of acetyl chloride waste?

  • Methodological Answer : Follow Sigma-Aldrich guidelines: Neutralize small quantities with ice-cold sodium bicarbonate in a fume hood, then dispose via licensed chemical waste contractors. For large-scale waste, incinerate in facilities with afterburners and scrubbers to prevent HCl emissions. Avoid aqueous discharge due to acute aquatic toxicity (LC50 for fish: 1.2 mg/L) .

Data Analysis & Reporting

Q. What strategies mitigate biases in interpreting conflicting reactivity data for acetyl chloride derivatives?

  • Methodological Answer :

  • Blind analysis : Have raw data (e.g., chromatograms) interpreted by multiple researchers independently.
  • Negative controls : Include reactions without catalysts to identify side pathways.
  • Meta-analysis : Compare results with prior studies (e.g., Rosenmund reductions) to contextualize outliers .

Q. How can researchers ensure computational models accurately predict acetyl chloride reaction mechanisms?

  • Methodological Answer : Validate DFT or MD simulations using experimental kinetic data (e.g., activation energies from Arrhenius plots). Calibrate solvation models with experimental solubility parameters (e.g., Hildebrand solubility) and benchmark against crystallographic data .

Contradictions & Limitations

  • Safety Data : While Sigma-Aldrich recommends butyl-rubber gloves, ACETO US advises neoprene for benzoyl chloride (a structurally similar compound) . Researchers should test glove compatibility for novel derivatives.
  • Synthesis Yields : Industrial routes using acetic anhydride and HCl report 85–90% yields, but lab-scale thionyl chloride methods vary widely (50–95%) due to moisture sensitivity .

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